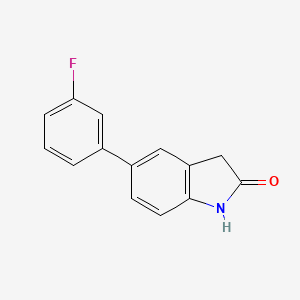

5-(3-Fluorophenyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Fluorophenyl)indolin-2-one is a fluorinated derivative of the indolin-2-one scaffold, a heterocyclic compound featuring a bicyclic structure with a lactam ring. The fluorine atom at the meta position of the phenyl group introduces electronic and steric effects that influence its physicochemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)indolin-2-one typically involves the reaction of 3-fluoroaniline with isatin under acidic conditions. The reaction proceeds through a condensation mechanism, forming the indolin-2-one core with the fluorophenyl group at the 5-position. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Addition and Substitution Reactions

The α,β-unsaturated carbonyl system in the indolin-2-one core facilitates nucleophilic additions. For example:

-

Michael Addition : The compound reacts with morpholine in DMA at 60°C, yielding products via S<sub>N</sub>2′ pathways (e.g., 3 and 6 in ). Excess morpholine (5 equiv) at 100°C shifts selectivity toward double addition products (e.g., 7 in ).

-

Phosphorylation : Dialkylphosphites react with the exocyclic double bond to form phosphorylated derivatives (e.g., 8 in ) in 65–72% yields.

Electrophilic Fluorination and Halogenation

The fluorine atom directs electrophilic substitutions. In 5-(3-Fluorophenyl)indolin-2-one , regioselective fluorination occurs at the 3-position using NFSI (N-fluorobenzenesulfonimide), forming 3,3-difluoroindolines (e.g., 2a in ). This reaction proceeds via dearomative fluorination with NH<sub>4</sub>Cl as an additive (64–85% yields).

| Substrate | Fluorinating Agent | Conditions | Product/Yield | Source |

|---|---|---|---|---|

| 2-Methylindole | NFSI (2.2 equiv) | THF, 25°C, NH<sub>4</sub>Cl | 2a (85% yield) |

Palladium-Catalyzed Cross-Coupling

The fluorophenyl group participates in Suzuki-Miyaura couplings. For example:

-

C–C Bond Formation : this compound reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis, yielding biaryl derivatives (e.g., 5 in ).

| Reaction | Catalyst/Base | Product/Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl (70–85% yield) |

Mannich and Cycloaddition Reactions

The indolin-2-one scaffold undergoes Mannich reactions with sulfinylimines to form β-amino derivatives. For example:

-

Mannich Addition : Enolates generated from this compound react with (S<sub>S</sub>)-sulfinylimines, yielding tetrasubstituted fluorinated stereocenters with >99% diastereoselectivity .

| Substrate | Imine Type | Conditions | Product/Yield | Source |

|---|---|---|---|---|

| 3-Fluoroindolin-2-one | (S<sub>S</sub>)-sulfinylimines | LDA, THF, −78°C | β-Aminoindolinone (82%) |

Additionally, the compound participates in [3+2] cycloadditions with azomethine ylides, forming spirocyclic pyrrolidine-indoline hybrids (e.g., 6a–o in ).

Oxidation and Reduction

-

Epoxidation : DMDO (dimethyldioxirane) oxidizes the exocyclic double bond to form epoxides (e.g., 4 in ) without fluorine loss.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the indolinone carbonyl to a secondary alcohol.

| Reaction | Reagent | Product/Yield | Source |

|---|---|---|---|

| Epoxidation | DMDO, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxide (90% yield) | |

| Carbonyl Reduction | H<sub>2</sub>/Pd-C, EtOH | Alcohol (75% yield) |

Biological Activity and Target Interactions

The fluorophenyl group enhances binding to kinases and reductases:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(3-Fluorophenyl)indolin-2-one derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through different mechanisms.

Efficacy Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.5 | Inhibition of microtubule assembly |

In vitro studies indicate that at concentrations as low as 1.0 μM, the compound induces morphological changes consistent with apoptosis and enhances caspase-3 activity significantly at higher concentrations.

Kinase Inhibition

This compound has also been evaluated for its inhibitory effects on various kinases involved in cancer progression:

| Kinase | Inhibition (%) at 10 nM |

|---|---|

| EGFR | Up to 92% |

| PDGFRα | 67% - 77% |

| VEGFR2 | 16% - 48% |

These findings suggest that the compound could serve as a lead structure for developing targeted therapies against these receptors, with competitive inhibition mechanisms targeting the ATP-binding site .

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown promise in antiviral applications. Recent investigations revealed potent inhibitory effects against Dengue virus (DENV), with EC50 values as low as 0.017 μM for DENV-2, highlighting its potential in antiviral drug development.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of this compound:

Study on Antitumor Agents

A study synthesized a series of indolin-2-one derivatives and assessed their antitumor activity against human carcinoma cell lines such as A-431, A-549, and MDA-MB-468. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity, suggesting structure-activity relationships that can guide future drug development .

Evaluation by National Cancer Institute

The National Cancer Institute evaluated a derivative of the compound through the Developmental Therapeutic Program, revealing significant efficacy across a panel of cancer cell lines with an average cell growth inhibition rate (GP mean) of 12.53% .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The indolin-2-one core allows for extensive modifications at the 3-, 5-, and other positions. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₁₄H₁₀FNO.

Key Observations:

Fluorine Position: The meta-fluorine in this compound may favor interactions with hydrophobic pockets in enzymes compared to the para-fluorine in 5-(4-fluorophenyl) derivatives, which could alter binding orientation .

Sulfonamide Derivatives: Compounds like 10e (5-(3-fluorophenyl)sulfonamide) exhibit higher molecular weights (~306 g/mol) and improved aqueous solubility due to the sulfonamide group, making them suitable for oral bioavailability studies . In contrast, 5f incorporates a morpholinosulfonyl group, which may enhance blood-brain barrier penetration for CNS-targeted therapies .

Heterocyclic Modifications :

- Thiophene (in CAS 186611-58-5) and nitroimidazole (in 5f) substituents introduce sulfur and nitrogen atoms, respectively, enabling π-π stacking or hydrogen bonding with biological targets .

Biological Activity

5-(3-Fluorophenyl)indolin-2-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the indolin-2-one family, characterized by its indole structure fused with a carbonyl group. The introduction of a fluorine atom at the 3-position of the phenyl ring enhances its biological activity by influencing electronic properties and molecular interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of indolin-2-one derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines.

Key Findings

- Growth Inhibition : In a study assessing the anticancer activity of several indolin-2-one derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.09 μM to >30 μM against HuH7 liver cancer cells and 0.36–13.6 μM against Hep3B cells, indicating potent growth inhibition compared to standard treatments like sunitinib and sorafenib .

- Broad-Spectrum Activity : A related study highlighted that derivatives of indolin-2-one demonstrated broad-spectrum activity against the NCI-60 human cancer cell lines, with some compounds achieving IC50 values as low as 1.47 μM against breast cancer cell lines .

Table: Anticancer Activity of Indolin-2-One Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HuH7 | <0.09 | |

| Indolin-2-one derivative IVc | MCF-7 | 1.47 | |

| Indolin-2-one derivative VIc | A549 | 7.17 |

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has also been evaluated for anti-inflammatory effects.

Research Insights

- Cytokine Inhibition : A study on substituted indolin-2-ones demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner . This suggests that compounds like this compound may modulate inflammatory responses effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : Research indicates that indolin derivatives may inhibit critical signaling pathways involved in cancer progression, such as the Akt and MAPK pathways .

- Cytotoxicity Against Tumor Cells : The compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

Several case studies have illustrated the efficacy of indolin derivatives in preclinical settings:

- Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines, showing significant growth inhibition and induction of apoptosis in vitro.

- Case Study 2 : In vivo studies revealed that administration of indoline compounds led to reduced tumor growth in xenograft models, further supporting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 5-(3-fluorophenyl)indolin-2-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, indolin-2-one derivatives can be prepared by reacting indolin-2-one precursors with fluorinated aromatic aldehydes (e.g., 3-fluorobenzaldehyde) in acetic acid under reflux conditions. Parallel synthesis methods using 1,5-difluoro-2,4-dinitrobenzene as a scaffold allow diversification at the 3-, 5-, and 6-positions of indolin-2-one, enabling efficient library generation .

- Key Parameters : Temperature (reflux conditions), solvent (acetic acid), and stoichiometric ratios of reactants are critical for optimizing yields (typically ~80%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves the stereochemistry and confirms the Z-configuration of substituents, as seen in structurally analogous fluorophenyl-indolin-2-one derivatives .

- NMR spectroscopy : 1H and 13C NMR are used to verify substitution patterns, particularly the fluorine atom's electronic effects on aromatic protons .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (>95%) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodology :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities from incomplete fluorination or side reactions .

- TLC : Silica-gel plates with ethyl acetate/hexane eluents provide rapid purity checks .

- Common Contaminants : Unreacted starting materials (e.g., indolin-2-one) or byproducts from over-alkylation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Docking studies : Use software like MOE to predict binding affinities to target proteins (e.g., α-synuclein for neurodegenerative disease research) .

- QSAR models : Correlate electronic properties (e.g., fluorine's electronegativity) with biological activity, leveraging substituent effects at the 3- and 5-positions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated indolin-2-one derivatives?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, variations in IC50 values may arise from differences in solvent (DMSO vs. ethanol) .

- Dose-response validation : Replicate key experiments under standardized protocols to isolate compound-specific effects .

Q. How can researchers optimize the regioselectivity of fluorophenyl substitution in indolin-2-one synthesis?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic aromatic substitution to the 5-position .

- Catalytic systems : Use palladium catalysts for Suzuki-Miyaura couplings with 3-fluorophenylboronic acids to achieve precise C–C bond formation .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

- Methodology :

- Solvent selection : Replace acetic acid with scalable solvents (e.g., ethanol) to reduce corrosion risks .

- Purification : Transition from column chromatography to recrystallization for cost-effective bulk purification .

Q. How do structural modifications at the 3-position of indolin-2-one impact biochemical interactions?

- Methodology :

- Alkylation/arylation : Introduce substituents (e.g., methyl, benzyl) to modulate lipophilicity and steric hindrance, as demonstrated in α-synuclein binding studies .

- Crystallographic analysis : Compare binding modes of 3-substituted derivatives using Protein Data Bank (PDB) structures .

Q. What in vitro assays are most suitable for evaluating the neuroprotective potential of this compound derivatives?

- Methodology :

- MTT assay : Measure cell viability in SH-SY5Y neuroblastoma cells under oxidative stress (H2O2-induced) .

- Western blotting : Quantify expression of apoptotic markers (e.g., caspase-3) to confirm neuroprotective mechanisms .

Q. How can isotopic labeling (e.g., 19F NMR) enhance mechanistic studies of fluorinated indolin-2-ones?

Properties

Molecular Formula |

C14H10FNO |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C14H10FNO/c15-12-3-1-2-9(7-12)10-4-5-13-11(6-10)8-14(17)16-13/h1-7H,8H2,(H,16,17) |

InChI Key |

HWBHXYGZYPOGPG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC(=CC=C3)F)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.